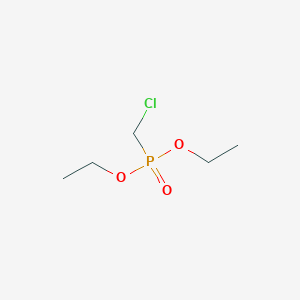
3-(Perfluorooctyl)propylamine
Overview
Description
3-(Perfluorooctyl)propylamine is a fluorinated compound that is widely used in scientific research due to its unique physical and chemical properties. This compound is a perfluorinated amine that has eight fluorine atoms attached to the carbon chain, making it highly hydrophobic and resistant to degradation.
Scientific Research Applications
Preparation and Characterization of Conducting Membranes
- Application : A novel ionic liquid of trifluoroacetic propylamine was synthesized and used to prepare anhydrous, conducting membranes based on polymers like sulfonated poly (ether ether) ketone (SPEEK) or polyvinylidenefluoride (PVDF). These membranes showed promising ionic conductivity and mechanical strength at elevated temperatures and under anhydrous conditions (Che, Sun, & He, 2008).
Fluorous-Paired Derivatization for LC-MS Analysis
- Application : A fluorous-derivatization approach using 3-(perfluorooctyl)-propylamine (PFPA) was developed for UPLC-MS/MS quantification of long chain unsaturated fatty acids in biological samples. This method enabled sensitive and accurate measurement with low matrix interferences (Zheng et al., 2020).
Development of Fluorous Catalysts
- Application : The synthesis and use of 3,5-bis(n-perfluorooctyl)benzyltriethylammonium bromide (F-TEBA), a fluorous catalyst for solid-liquid phase-transfer catalysis (SL-PTC) reactions. This catalyst demonstrated effectiveness in various reactions and could be quickly recovered and reused without loss of activity (Pozzi et al., 2009).
Aqueous Solutions Characterization for Gas Separation
- Application : Characterization of aqueous solutions of amines, including 3-(methylamino)propylamine, for their potential use in acidic gases separation processes. This research analyzed the influence of mixture composition and temperature on properties like density, speed of sound, dynamic viscosity, and surface tension (Blanco et al., 2017).
Synthesis and Characterization of Fluorophilic Amines
- Application : The preparation of perfluorooctyl-propyl amines via step by step alkylation, and their characterization. This research provided insights into the fluorophilicity values of these compounds and their potential applications (Zoltán et al., 2001).
Analysis of Per- and Polyfluoroalkyl Substances
- Application : Development of methods for quantifying per- and polyfluoroalkyl substances (PFAS) in biological samples. This research aids in understanding the environmental and health implications of these compounds (Kato et al., 2018).
Safety and Hazards
“3-(Perfluorooctyl)propylamine” is advised for R&D use only and not for medicinal or household use . It’s recommended to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
Mechanism of Action
Target of Action
3-(Perfluorooctyl)propylamine (PFPA) is primarily used in the quantification of long chain unsaturated fatty acids (LCUFAs) . LCUFAs are emerging as critical contributors to inflammation and its resolution . Therefore, the primary targets of PFPA are these fatty acids.
Mode of Action
PFPA interacts with LCUFAs through a process known as fluorous-derivatization . In this process, LCUFAs in biological samples are perfluoroalkylated with PFPA . This interaction leads to the retention of LCUFAs on a fluorous-phase LC column, which significantly reduces matrix interferences-induced quantitation deviation .
Biochemical Pathways
It is known that pfpa plays a crucial role in the quantification of lcufas . These fatty acids are involved in various biological processes, including inflammation and its resolution . Therefore, any changes in the levels of these fatty acids could potentially affect these processes.
Pharmacokinetics
Given its use in the quantification of lcufas, it can be inferred that pfpa has the ability to interact with these fatty acids and remain stable during the process .
Result of Action
The primary result of PFPA’s action is the accurate quantification of LCUFAs . This is crucial in disease diagnosis and prognosis, as LCUFAs are known to play a significant role in inflammation and its resolution .
Biochemical Analysis
Biochemical Properties
3-(Perfluorooctyl)propylamine interacts with various biomolecules in a selective manner. Specifically, sample components containing a chemical moiety of interest are first selectively labeled with perfluoroalkyl groups . This selective interaction allows for the enrichment of specific subsets of biomolecules from complex biological mixtures .
Molecular Mechanism
The molecular mechanism of action of this compound involves the selective labeling of biomolecules with perfluoroalkyl groups . This allows for the targeted enrichment of these biomolecules from complex biological mixtures .
properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F17N/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3,29H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTWASMMVSOPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444220 | |
| Record name | 3-(Perfluorooctyl)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139175-50-1 | |
| Record name | 3-(Perfluorooctyl)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















